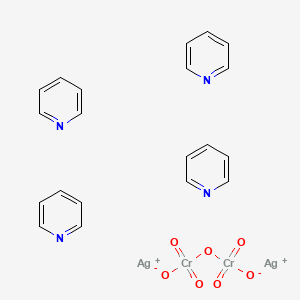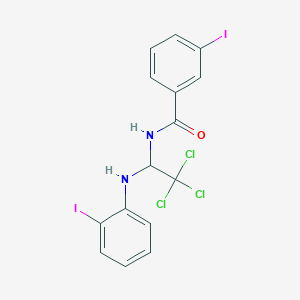
Tetrakis(pyridine)silver(I) dichromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(pyridine)silver(I) dichromate is a chemical compound with the empirical formula C20H20Ag2Cr2N4O7. It is known for its unique structure, which includes silver and dichromate ions coordinated with pyridine ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(pyridine)silver(I) dichromate can be synthesized through a reaction involving silver nitrate, pyridine, and potassium dichromate. The reaction typically occurs in an aqueous medium, where silver nitrate reacts with pyridine to form a silver-pyridine complex. This complex then reacts with potassium dichromate to yield this compound .
Industrial Production Methods
Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(pyridine)silver(I) dichromate undergoes various chemical reactions, including oxidation and substitution reactions. It is a mild and efficient oxidizing agent, often used in organic synthesis to oxidize alcohols to aldehydes and ketones .
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic substrates like alcohols and solvents such as dimethyl sulfoxide (DMSO). The reactions typically occur under mild conditions, making it a valuable reagent in organic synthesis .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific substrates used. For example, the oxidation of methionine by this compound in dimethyl sulfoxide leads to the formation of the corresponding sulfoxide .
Aplicaciones Científicas De Investigación
Tetrakis(pyridine)silver(I) dichromate has several scientific research applications:
Materials Science: The compound’s unique structure makes it of interest in the study of coordination compounds and their properties.
Biology and Medicine: While specific applications in biology and medicine are less documented, its role as an oxidizing agent could potentially be explored in biochemical reactions.
Mecanismo De Acción
The mechanism by which tetrakis(pyridine)silver(I) dichromate exerts its effects involves the transfer of oxygen atoms from the dichromate ion to the substrate. This process is facilitated by the coordination of pyridine ligands, which stabilize the silver ions and enhance the compound’s reactivity. The molecular targets and pathways involved in its reactions are primarily related to its role as an oxidizing agent .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(pyridine)copper(II) dichromate: Similar in structure but contains copper instead of silver.
Tetrakis(pyridine)gold(I) dichromate: Contains gold instead of silver, with potentially different reactivity and applications.
Tetrakis(pyridine)zinc(II) dichromate: Contains zinc, which may alter its chemical properties and uses.
Uniqueness
Tetrakis(pyridine)silver(I) dichromate is unique due to the presence of silver ions, which impart specific reactivity and stability to the compound. Its mild oxidizing properties and the ability to perform reactions under mild conditions make it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
89952-87-4 |
|---|---|
Fórmula molecular |
C20H20Ag2Cr2N4O7 |
Peso molecular |
748.1 g/mol |
Nombre IUPAC |
disilver;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridine |
InChI |
InChI=1S/4C5H5N.2Ag.2Cr.7O/c4*1-2-4-6-5-3-1;;;;;;;;;;;/h4*1-5H;;;;;;;;;;;/q;;;;2*+1;;;;;;;;2*-1 |
Clave InChI |
OVRBRKGPEJPYED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ag+].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-[(allylamino)carbonyl]-2-{3-nitrophenyl}vinyl)benzamide](/img/structure/B11971956.png)
![7,9-Dichloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11971967.png)
![Methyl (2E)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11971981.png)

![2,4-diiodo-6-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-1-ium-4-yl]imino}methyl]phenolate](/img/structure/B11971990.png)
![2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime](/img/structure/B11971997.png)


![Allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972003.png)
![(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972009.png)
![2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11972012.png)
![(5Z)-3-cyclopentyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972031.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11972033.png)
![2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972035.png)
